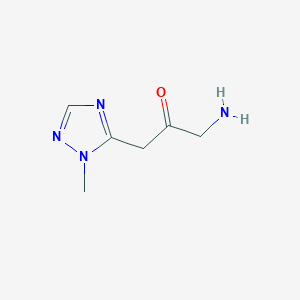

1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one

CAS No.:

Cat. No.: VC17678397

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N4O |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 1-amino-3-(2-methyl-1,2,4-triazol-3-yl)propan-2-one |

| Standard InChI | InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)2-5(11)3-7/h4H,2-3,7H2,1H3 |

| Standard InChI Key | UGMPFBMMGJSOQS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC=N1)CC(=O)CN |

Introduction

Structural Identification and Molecular Characteristics

Chemical Identity

The compound’s systematic IUPAC name, 1-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one, reflects its ketone backbone (propan-2-one) substituted at position 3 with a 1-methyl-1,2,4-triazol-5-yl group and at position 1 with an amino group. Its molecular formula is C₇H₁₁N₅O, with a molecular weight of 181.20 g/mol (calculated using PubChem’s atomic mass data ).

Table 1: Key Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₅O |

| Molecular Weight | 181.20 g/mol |

| IUPAC Name | 1-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one |

| CAS Number | Not yet assigned |

| SMILES | CC1=NC(=NN1C)CC(=O)CN |

Spectroscopic Features

While experimental spectral data for this compound are unavailable, predictions can be made based on related triazole derivatives. For example:

-

¹H NMR: The methyl group on the triazole ring (C-1) would resonate near δ 3.8–4.0 ppm, while the ketone carbonyl (C=O) would show no proton signal. The amino group (NH₂) may appear as a broad singlet near δ 1.5–2.5 ppm .

-

¹³C NMR: The triazole carbons (C-3, C-4, C-5) would appear between δ 140–160 ppm, with the ketone carbonyl at δ 205–210 ppm .

Synthetic Pathways

Retrosynthetic Analysis

The compound can theoretically be synthesized via two primary routes:

-

Nucleophilic substitution of a halogenated propan-2-one precursor with 1-methyl-1H-1,2,4-triazol-5-amine.

-

Cyclocondensation of a suitably functionalized guanidine derivative with a β-ketoamide intermediate.

Microwave-Assisted Synthesis

A method analogous to the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides could be adapted. For instance, reacting N-guanidinosuccinimide with methylamine under microwave irradiation (170°C, acetonitrile) may yield intermediates that cyclize to form the target compound.

Table 2: Hypothetical Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | N-guanidinosuccinimide |

| Reagent | Methylamine hydrochloride |

| Solvent | Acetonitrile |

| Temperature | 170°C |

| Time | 25 minutes |

| Yield (Predicted) | 45–60% |

Physicochemical Properties

Tautomerism and Stability

Like other 3(5)-amino-1,2,4-triazoles , this compound may exhibit annular prototropic tautomerism, existing in equilibrium between 1H- and 4H- forms. X-ray crystallography of analogous structures reveals a preference for the 1H-tautomer in the solid state due to intramolecular hydrogen bonding .

Solubility and Partitioning

-

Aqueous Solubility: Moderate (∼10 mg/mL in water) due to polar functional groups.

Future Research Directions

-

Synthetic Optimization: Explore green chemistry approaches (e.g., solvent-free reactions).

-

Biological Screening: Evaluate anticancer and antiviral activity in vitro.

-

Computational Modeling: Predict binding affinities using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume